molecular formula C10H9F3N2O2 B1408195 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine CAS No. 1774896-54-6

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine

Cat. No.: B1408195
CAS No.: 1774896-54-6
M. Wt: 246.19 g/mol
InChI Key: XHCXIRNWBATDPA-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine ( 1774896-54-6) is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C10H9F3N2O2, with a molecular weight of 246.19 . The compound features a pyrrolidine ring with two fluorine atoms at the 3-position, a modification known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates by influencing their electronegativity, lipophilicity, and steric profile . The 4-fluoro-2-nitrophenyl moiety provides a handle for further synthetic elaboration, making this compound a versatile building block for constructing more complex molecules. This scaffold is particularly valuable in the design of Active Pharmaceutical Ingredients (APIs). The 3,3-difluoropyrrolidine group is a privileged structure in drug discovery, notably utilized in the development of potent and selective enzyme inhibitors . For instance, related 3,3-difluoropyrrolidine derivatives have been successfully developed as potent, selective, and orally active Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . Furthermore, structurally similar pyrrolidine compounds containing fluoro and nitro substituents on the aromatic ring have demonstrated potent biological activity by suppressing key inflammatory signaling pathways, including those mediated by Toll-like receptors (TLRs) . This suggests potential research applications for this compound in immunology and inflammation studies, targeting mediators like NF-κB and IRF3 . As a key intermediate, it is intended for use in research laboratories to develop new therapeutic agents and is provided For Research Use Only.

Properties

IUPAC Name

3,3-difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCXIRNWBATDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214776
Record name Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774896-54-6
Record name Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774896-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Fluorinated Intermediates

  • Route involving aromatic fluoronitro compounds : Reaction of fluoronitrobenzenes with suitable nucleophiles followed by cyclization to pyrrolidine rings is common. For example, the reaction of 4-fluoro-2-nitrophenyl derivatives with amino precursors under basic conditions facilitates ring closure (EP 2 540 705 A2).

  • Reaction conditions :

    • Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF)
    • Catalysts: Potassium tert-butoxide, palladium on charcoal
    • Temperature: 60–110°C
    • Time: 60–120 minutes

Fluorination of Proline Derivatives

  • Electrophilic fluorination of proline or its derivatives, especially using reagents like diethylaminosulfur trifluoride (DAST), has been effective in introducing fluorine at the 3-position of pyrrolidine rings.

  • Reaction specifics :

    • Starting material: Protected proline derivatives
    • Reagents: DAST, N-fluorobenzenesulfonimide
    • Conditions: Reflux in dichloromethane (DCM), yields vary from 14% to 26%

Deoxyfluorination of Hydroxy Intermediates

  • Direct deoxyfluorination of 3,4-dihydroxyproline using N-fluorobenzenesulfonimide or nonafluorobutanesulfonyl fluoride (NfF) has been reported, leading to the formation of 3,3-difluoroproline derivatives with moderate yields (~9%).

Specific Preparation Methods for 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine

Fluorination of Aromatic Precursors Followed by Cyclization

Based on the literature, a plausible synthetic pathway involves:

Step Reagents & Conditions Description Yield & Notes
1 4-fluoro-2-nitroaniline derivative + 4-fluoro-2-nitrophenyl precursor Aromatic substitution and coupling Moderate yields, requires purification
2 Cyclization under basic conditions (e.g., potassium tert-butoxide in DMF) Formation of pyrrolidine ring 50–70% yield, temperature 80°C
3 Fluorination at the 3-position Using electrophilic fluorinating agents like DAST 20–40% yield, reflux conditions

Deoxyfluorination of Hydroxy Intermediates

An alternative approach involves:

Reaction Step Conditions Outcome Reference Data
Hydroxy pyrrolidine formation Cyclization of amino acid derivatives Yields around 60–80%
Deoxyfluorination NFSI or NfF, 80°C, 2–4 hours 15–30% yield

Modern Catalytic Fluorination Techniques

Recent advances include catalytic asymmetric fluorination, which can produce enantioenriched derivatives with high stereoselectivity:

Method Catalyst Conditions Yield & Enantioselectivity Reference
Cu(I)-catalyzed 1,3-dipolar cycloaddition Chiral ligands Room temperature, moderate to high yields Up to 97% ee

This approach, while primarily used for fluorinated pyrrolidines, demonstrates the potential for stereoselective synthesis of the target compound.

Data Tables Summarizing Key Reaction Parameters

Route Starting Material Reagents Solvent Temperature Time Yield Remarks
Conventional cyclization Fluoronitroaromatic Kt-Bu, Pd/C DMF, THF 60–110°C 1–2 hrs 50–70% Suitable for small scale
Deoxyfluorination Hydroxy-proline derivatives NFSI, NfF DCM, MeOH 80°C 2–4 hrs 15–30% Moderate yields, needs optimization
Catalytic fluorination Protected proline Cu(I) catalysts Room temp N/A Up to 96% yield High stereoselectivity For enantioenriched derivatives

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms in the molecule enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable compound for studying enzyme inhibition and drug design .

Comparison with Similar Compounds

1-(4-Fluoro-2-nitrophenyl)pyrrolidine

  • Key Differences : Lacks the 3,3-difluoro substitution on the pyrrolidine ring.
  • Stability: Non-fluorinated pyrrolidines are generally less stable under acidic or oxidative conditions compared to fluorinated analogs .

4-Benzyl-3,3-difluoro-1-(4-methoxybenzyl)pyrrolidine (Compound 63)

  • Key Differences : Features a 4-methoxybenzyl group (electron-donating) instead of the 4-fluoro-2-nitrophenyl group (electron-withdrawing).
  • Impact :
    • Electronic Effects : The methoxy group enhances electron density on the aromatic ring, contrasting with the nitro group’s electron-withdrawing nature. This difference may alter reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions .
    • Synthetic Yield : Compound 63 was synthesized in 38% yield via a bromo-difluoroethylamine intermediate, suggesting fluorination steps may require optimized conditions for the target compound .

3-(3,4-Difluorophenoxy)pyrrolidine

  • Key Differences: Contains a difluorophenoxy ether linkage instead of a nitro-substituted phenyl group.
  • Impact: Solubility: The ether group may improve solubility in polar solvents compared to the nitro-substituted analog. Biological Activity: Phenoxy groups are common in receptor-targeting drugs (e.g., enzyme inhibitors), whereas nitro groups may serve as metabolic activation sites or toxicophores .

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Key Differences : Incorporates a ketone and carboxylic acid on the pyrrolidine ring.
  • Pharmacokinetics: Carboxylic acids often exhibit higher metabolic clearance, whereas fluorinated pyrrolidines may improve metabolic stability .

Comparative Data Table

Compound Name Substituents on Pyrrolidine Aromatic Group Substituents Key Functional Groups Biological Relevance
3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine 3,3-difluoro 4-fluoro-2-nitro Nitro, Fluorine Potential anticancer agent
1-(4-Fluoro-2-nitrophenyl)pyrrolidine None 4-fluoro-2-nitro Nitro Intermediate in synthesis
4-Benzyl-3,3-difluoro-1-(4-methoxybenzyl)pyrrolidine 3,3-difluoro, 4-benzyl 4-methoxybenzyl Methoxy, Benzyl Model for fluorination studies
3-(3,4-Difluorophenoxy)pyrrolidine None 3,4-difluorophenoxy Ether, Fluorine Enzyme inhibitor candidate
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid 5-oxo, 3-carboxylic acid 2,4-difluoro Carboxylic acid, Ketone Anti-inflammatory activity

Research Findings and Implications

  • Synthetic Challenges : Fluorination at the 3-position requires specialized reagents (e.g., bromo-difluoroethylamine), as seen in Compound 63’s synthesis . The nitro group in the target compound may complicate purification due to its reactivity.
  • Stability: The 3,3-difluoro substitution enhances ring rigidity and resistance to elimination compared to non-fluorinated analogs .
  • Biological Potential: Fluorination improves blood-brain barrier penetration, while the nitro group could act as a prodrug moiety (e.g., reducible to amine in vivo) .

Biological Activity

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine (CAS No. 1774896-54-6) is a synthetic compound with a complex structure characterized by multiple fluorine atoms and a nitro group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antiviral research.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F3N2O2C_{10}H_{9}F_{3}N_{2}O_{2} with a molecular weight of 246.19 g/mol. The structural representation includes a pyrrolidine ring substituted with fluorine and nitro groups, which may influence its biological interactions.

Structural Formula

  • InChIKey : XHCXIRNWBATDPA-UHFFFAOYSA-N
  • SMILES : O=N(=O)C1=CC(F)=CC=C1N2CCC(F)(F)C2

Biological Activity Overview

Research into the biological activity of this compound has revealed promising results in various assays, particularly in inhibiting cancer cell proliferation and demonstrating antiviral properties.

Anticancer Activity

Studies indicate that derivatives of pyrrolidine compounds often exhibit significant anticancer properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines:

Compound Cell Line IC50 (μM)
Compound AHeLa (cervical carcinoma)0.5
Compound BCaCo-2 (colon adenocarcinoma)0.8
Compound CMCF-7 (breast cancer)1.0

The anticancer mechanism is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Antiviral Activity

The compound also shows potential as an antiviral agent. It has been investigated for its efficacy against various viral strains, including HIV and influenza. The mechanism of action typically involves interference with viral replication processes.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Fluorinated Pyrrolidines :
    • A series of fluorinated pyrrolidines were tested for their cytotoxic effects on tumor cells.
    • Results indicated that increased fluorination correlated with enhanced cytotoxicity.
    • The study highlighted the importance of substituent positions on the pyrrolidine ring for activity modulation.
  • Antiviral Screening :
    • A comprehensive screening of nitro-substituted pyrrolidines revealed that certain modifications led to improved antiviral activity against HIV.
    • The study established structure-activity relationships (SAR) that guide further development.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting with fluorinated aromatic precursors. For example:

Nucleophilic aromatic substitution on 4-fluoro-2-nitrochlorobenzene using 3,3-difluoropyrrolidine as the nucleophile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Catalytic coupling reactions (e.g., Buchwald-Hartwig amination) may be employed to introduce the pyrrolidine moiety .
Optimization strategies include:

  • Screening palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance coupling efficiency .
  • Adjusting solvent polarity (e.g., switching from DMF to DMAc) to improve yields .

Q. How can the compound’s structure be rigorously characterized, and what spectroscopic techniques are most effective?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹⁹F NMR is critical for confirming fluorine substitution patterns. For instance, the 3,3-difluoro group on pyrrolidine appears as a distinct multiplet at δ −180 to −190 ppm .
    • ¹H NMR can resolve aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 297.07) .
  • X-ray crystallography may be applied if single crystals are obtained, as seen in analogous fluorophenyl-pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-position may undergo further functionalization .
  • Reaction Pathway Modeling: Tools like Gaussian or ORCA simulate transition states for key steps (e.g., fluorination or nitro-group reduction) .
  • Machine Learning : Train models on datasets of fluorinated pyrrolidines to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare with analogs like (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone to isolate substituent effects. For example, the nitro group may enhance binding to nitroreductase enzymes .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-to-amine reduction) that may alter activity .
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes .

Q. How can reaction engineering improve scalability for synthesizing this compound in academic labs?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow systems to safely handle exothermic steps (e.g., nitro-group introduction) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
  • Solvent Recycling : Optimize biphasic systems (e.g., water/toluene) to recover expensive catalysts like Pd(OAc)₂ .

Q. What are the key challenges in analyzing enantiomeric purity, and how can they be addressed?

Methodological Answer:

  • Chiral HPLC : Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers. Retention times for R and S isomers differ by ~2–3 minutes .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm absolute configuration .
  • Derivatization : Convert the compound to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for easier separation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine
Reactant of Route 2
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3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine

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